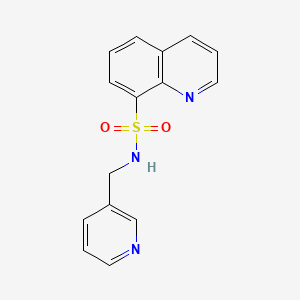
N-(3-pyridinylmethyl)-8-quinolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-pyridinylmethyl)-8-quinolinesulfonamide, commonly known as PQS, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. PQS is a sulfonamide derivative of quinoline, which is a heterocyclic compound that contains a nitrogen atom in its ring structure.
Mecanismo De Acción
The mechanism of action of PQS is not fully understood. However, it is believed that PQS exerts its biological effects by binding to specific proteins or enzymes in cells. This binding can either activate or inhibit the function of these proteins or enzymes, leading to the observed biological effects of PQS.
Biochemical and Physiological Effects:
PQS has been shown to have a range of biochemical and physiological effects. In terms of its biochemical effects, PQS has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. PQS has also been shown to modulate the activity of certain ion channels, such as the TRPV1 channel. In terms of its physiological effects, PQS has been shown to exhibit anti-inflammatory, antibacterial, and antifungal properties. PQS has also been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PQS in lab experiments is its relatively simple and straightforward synthesis method. PQS is also a relatively stable compound, which makes it easy to handle and store. However, one of the limitations of using PQS in lab experiments is its potential toxicity, which can limit its use in certain applications. Additionally, PQS can be difficult to purify, which can lead to impurities in the final product.
Direcciones Futuras
There are several future directions for research on PQS. One possible direction is to study the potential use of PQS in cancer therapy. Another direction is to investigate the mechanism of action of PQS in more detail, which could lead to the development of more effective drugs based on PQS. Additionally, PQS could be further studied for its potential use in catalysis, as it has already been shown to be an effective catalyst for certain chemical reactions. Overall, PQS is a promising compound with a range of potential applications in various fields of research.
Métodos De Síntesis
The synthesis of PQS involves the reaction of 8-aminoquinoline with formaldehyde and pyridine. The resulting product is then treated with sulfamic acid to form PQS. The synthesis of PQS is a relatively simple and straightforward process, which makes it a popular choice for researchers who require large quantities of the compound for their experiments.
Aplicaciones Científicas De Investigación
PQS has been extensively studied for its potential applications in various fields of research. In medicine, PQS has been shown to exhibit anti-inflammatory, antibacterial, and antifungal properties. PQS has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells. In biology, PQS has been used as a fluorescent probe to detect the presence of zinc ions in cells. PQS has also been studied for its potential use in catalysis, as it has been shown to be an effective catalyst for various chemical reactions.
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-21(20,18-11-12-4-2-8-16-10-12)14-7-1-5-13-6-3-9-17-15(13)14/h1-10,18H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNFBSDPEONRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CN=CC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)quinoline-8-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5881001.png)
![4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B5881008.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5881023.png)


![2-chloro-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881037.png)
![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)
![1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5881055.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)
![N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5881071.png)

![4-fluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5881084.png)
methanone](/img/structure/B5881090.png)